molecular formula C17H25NO4 B13026408 Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate

Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate

Cat. No.: B13026408
M. Wt: 307.4 g/mol
InChI Key: XBXWJPBHCAWUBW-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is a complex organic compound that features a furan ring, an azepane ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with an appropriate azepane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and azepane moiety may play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is unique due to the presence of both a furan ring and an azepane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-6-4-5-8-13(18)12-14(19)15-9-7-11-21-15/h7,9,11,13H,4-6,8,10,12H2,1-3H3

InChI Key

XBXWJPBHCAWUBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1CC(=O)C2=CC=CO2

Origin of Product

United States

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